
N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide is a chemical compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an oxane ring through a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with oxane-4-carboxamide under specific reaction conditions. The process may include steps such as halogenation, amidation, and cyclization. Common reagents used in the synthesis include tert-butyldimethylsilyl chloride, iron (III) chloride, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in the formation of new functionalized compounds.
Scientific Research Applications
N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide can be compared with other similar compounds, such as:
N-(4-bromo-2-chlorophenyl)oxane-4-carboxamide: Similar structure but with different substitution pattern.
N-(5-bromo-2-fluorophenyl)oxane-4-carboxamide: Contains a fluorine atom instead of chlorine.
N-(5-bromo-2-chlorophenyl)oxane-4-carboxylate: Different functional group (carboxylate instead of carboxamide).
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrClNO2 |
|---|---|
Molecular Weight |
318.59 g/mol |
IUPAC Name |
N-(5-bromo-2-chlorophenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C12H13BrClNO2/c13-9-1-2-10(14)11(7-9)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6H2,(H,15,16) |
InChI Key |
BCIFDUPLBJCJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NC2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


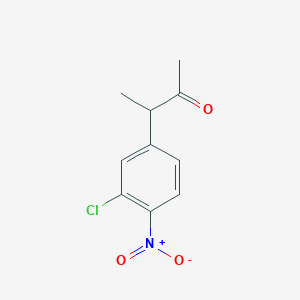
![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)
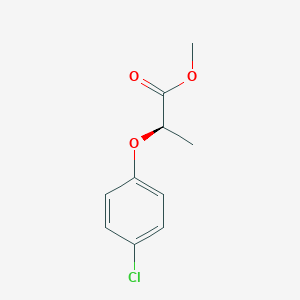

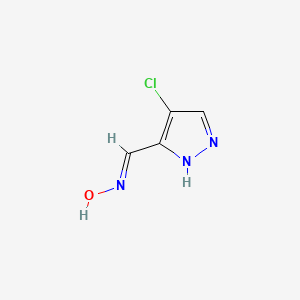
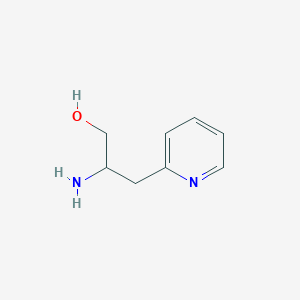
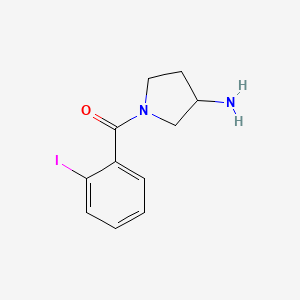
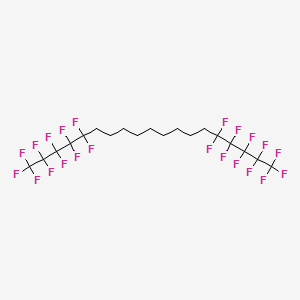
![2-(3,5-Dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid](/img/structure/B12088718.png)


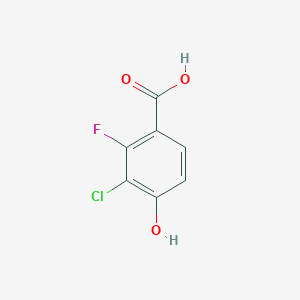
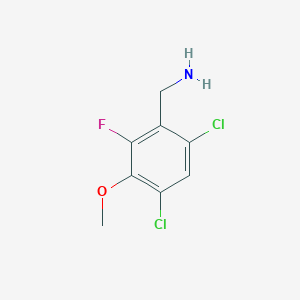
![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)
